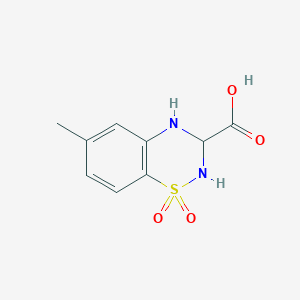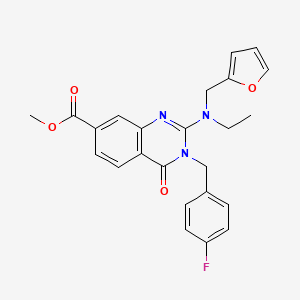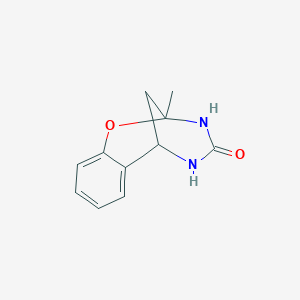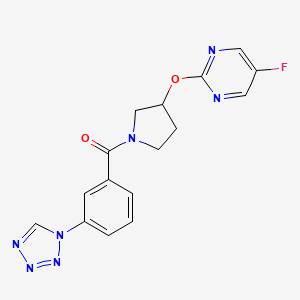![molecular formula C14H11ClN4S B2651406 4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499795-89-0](/img/structure/B2651406.png)
4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrimidine ring attached to a thiazole ring, which is further connected to a chlorophenyl group . The compound’s structure provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 302.79 . It has a melting point of 214 - 216 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Heterocycle Formation
- The compound is involved in reactions leading to the formation of various heterocycles, such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives, which are significant in chemical synthesis and pharmaceutical applications (I. Shibuya, 1984).
Antiproliferative Activity
- Derivatives of the compound have been synthesized and evaluated for antiproliferative activity, specifically against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, indicating its potential in cancer research (Hoda Atapour-Mashhad et al., 2017).
Antiallergy Activity
- Certain derivatives have shown promising antiallergy activities, including anti-passive peritoneal anaphylaxis and anti-slow reacting substance of anaphylaxis activities, which could be relevant in allergy and immunology research (N. Suzuki et al., 1992).
Insecticidal Activity
- Synthesized derivatives have been evaluated for their insecticidal activity against pests like the cotton leafworm, suggesting potential applications in agricultural pest control (M. F. Ismail et al., 2021).
Anticancer Properties
- Research has been conducted on pyrimidine derivatives combined with thiazolidin-4-one for their anticancer activities. These studies are crucial for developing new potential anticancer agents (M. Rashid et al., 2014).
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives containing this compound have shown significant antimicrobial and anticancer activities, broadening its application in pharmaceutical research (H. Hafez et al., 2016).
Future Directions
Pyrimidine derivatives, including “4-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine”, have shown promise in various areas of pharmacology . Future research could focus on exploring their potential in drug development, particularly given their wide range of biological activities . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity .
properties
IUPAC Name |
4-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S/c1-8-12(11-5-6-17-14(16)19-11)20-13(18-8)9-3-2-4-10(15)7-9/h2-7H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHSHNSXBIMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)
methanone](/img/structure/B2651330.png)
![3-chloro-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]benzene-1-sulfonamide](/img/structure/B2651332.png)

![1-methyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(3Ar,6aS)-2-methyl-5-prop-2-enoyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2651339.png)


![4-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2651343.png)